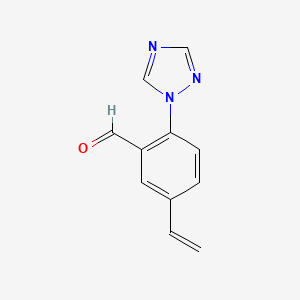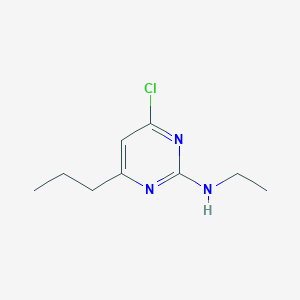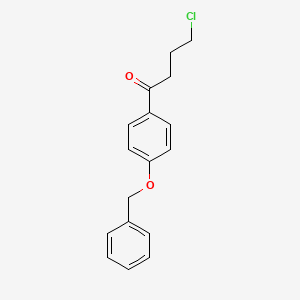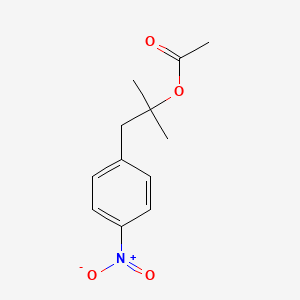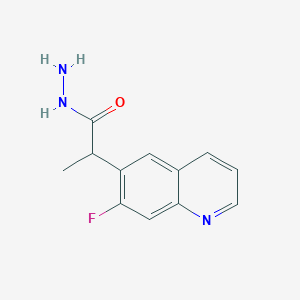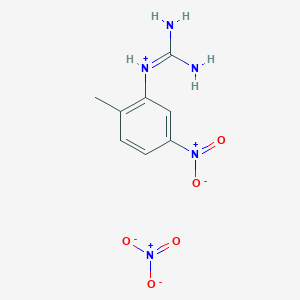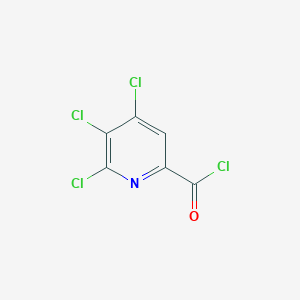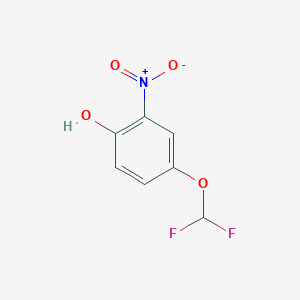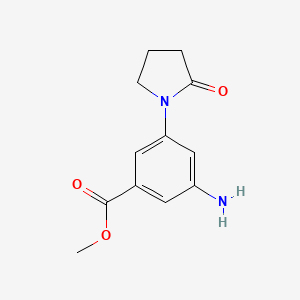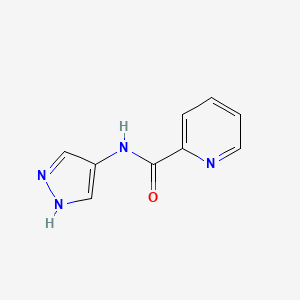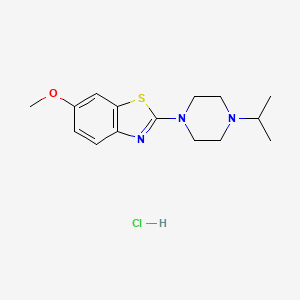
2-(4-Isopropylpiperazin-1-yl)-6-methoxybenzothiazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isopropylpiperazin-1-yl)-6-methoxybenzothiazole hydrochloride is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylpiperazin-1-yl)-6-methoxybenzothiazole hydrochloride typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Piperazine Moiety: The piperazine moiety can be introduced by reacting the benzothiazole derivative with 1-isopropylpiperazine under reflux conditions in a suitable solvent like ethanol.
Formation of the Hydrochloride Salt: The final hydrochloride salt can be obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Isopropylpiperazin-1-yl)-6-methoxybenzothiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the benzothiazole or piperazine moieties.
Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.
Aplicaciones Científicas De Investigación
2-(4-Isopropylpiperazin-1-yl)-6-methoxybenzothiazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Isopropylpiperazin-1-yl)-6-methoxybenzothiazole hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)-6-methoxybenzothiazole
- 2-(4-Ethylpiperazin-1-yl)-6-methoxybenzothiazole
- 2-(4-Propylpiperazin-1-yl)-6-methoxybenzothiazole
Uniqueness
2-(4-Isopropylpiperazin-1-yl)-6-methoxybenzothiazole hydrochloride is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its biological activity and pharmacokinetic properties. This structural variation can lead to differences in potency, selectivity, and overall therapeutic potential compared to similar compounds.
Propiedades
Fórmula molecular |
C15H22ClN3OS |
|---|---|
Peso molecular |
327.9 g/mol |
Nombre IUPAC |
6-methoxy-2-(4-propan-2-ylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |
InChI |
InChI=1S/C15H21N3OS.ClH/c1-11(2)17-6-8-18(9-7-17)15-16-13-5-4-12(19-3)10-14(13)20-15;/h4-5,10-11H,6-9H2,1-3H3;1H |
Clave InChI |
ULMXYGHTASTZQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
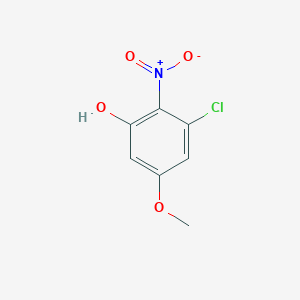
![2-chloromethyl 7-nitro 2,3-dihydro [4H] 1,4-benzodioxin](/img/structure/B8341168.png)
